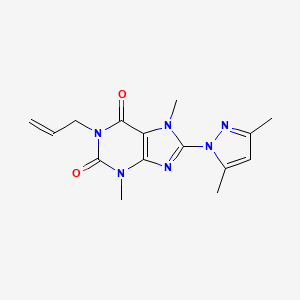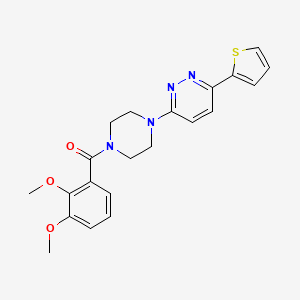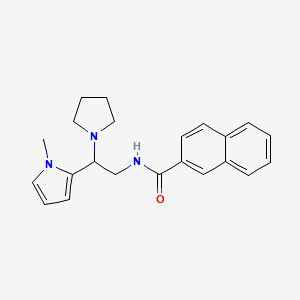![molecular formula C9H17NO3 B2962104 (Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine CAS No. 352224-60-3](/img/structure/B2962104.png)
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H17NO3 . It falls under the category of oximes and is characterized by its unique structure, which includes a dioxolane ring and an ethylidene group. The compound exhibits both geometric (Z) and (E) isomers, but we are specifically focusing on the Z-isomer here .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxolane ring (a five-membered cyclic ether) and an ethylidene group. The Z-configuration indicates that the substituents are on the same side of the double bond. The presence of the hydroxylamine functional group suggests potential reactivity and biological activity .
Aplicaciones Científicas De Investigación
Antioxidant Properties and Therapeutic Applications
- OT-551, a disubstituted hydroxylamine with antioxidant properties, was investigated for treating geographic atrophy, an advanced form of age-related macular degeneration (AMD). The study suggested OT-551 was well-tolerated and showed a possible effect in maintaining visual acuity, highlighting the potential therapeutic application of hydroxylamine derivatives in ocular conditions (Wong et al., 2010).
Role in Biochemical Pathways and Disease States
- 8-Hydroxydeoxyguanosine (8-OHdG) has been utilized to evaluate oxidative stress. A study on urinary 8-OHdG levels in Parkinson's disease (PD) patients suggested that it could serve as a biomarker for evaluating the progression of PD, indicating the involvement of oxidative stress markers in neurodegenerative diseases and their potential for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).
Pharmacokinetics and Metabolic Studies
- The study of midazolam's first-pass metabolism by the human intestine during surgery in liver transplant recipients revealed significant insights into the intestinal extraction and metabolism of drugs, which could be relevant to understanding the metabolic pathways of compounds like “(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine” and their implications for drug design and therapeutic application (Paine et al., 1996).
Glutamate Receptor Antagonists in Stroke
- The clinical trial of ZK200775, an AMPA antagonist, in acute ischemic stroke patients highlighted the potential risks associated with glutamate receptor antagonists, including glial cell toxicity. This underscores the importance of monitoring serum markers of brain damage in early-phase trials for neuroprotective agents (Elting et al., 2002).
Initial Clinical Trials for Neurological Applications
- Zimelidine, a serotonin uptake inhibitor with a focus on inhibiting neuronal 5-HT uptake, was studied in depressed patients. This work provides an example of how compounds affecting neurotransmitter systems are evaluated for their therapeutic potential, relevant to the investigation of compounds with neuroactive properties (Siwers et al., 1977).
Direcciones Futuras
Propiedades
IUPAC Name |
(NZ)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(10-11)7-8(2,3)13-9(4,5)12-7/h7,11H,1-5H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNKLBFIKIPOY-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1C(OC(O1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1C(OC(O1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)

![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)

![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)

![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)
